N-Methyl-N-phenylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOPCEDFGGUYRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172940 | |
| Record name | N-Methylbenzanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1934-92-5 | |
| Record name | N-Methyl-N-phenylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1934-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Methylbenzanilide | |
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| Record name | 1934-92-5 | |
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| Record name | N-Methylbenzanilide | |
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| Record name | N-methylbenzanilide | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | N-Methylbenzanilide | |
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Synthetic Methodologies and Mechanistic Investigations of N Methyl N Phenylbenzamide
Classical Amide Coupling Strategies for N-Methyl-N-phenylbenzamide
Traditional methods for forming the amide bond in this compound typically involve the reaction of a carboxylic acid derivative with an amine. These approaches are well-established and widely used due to their reliability and straightforward nature.
Direct Amidation Protocols Utilizing Coupling Reagents (e.g., DIC/HOBt)
Direct amidation of benzoic acid with N-methylaniline offers an alternative to the use of acid chlorides, avoiding the handling of these often-lachrymatory reagents. This approach requires the use of coupling reagents to activate the carboxylic acid. A widely used combination is N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt). peptide.compeptide.com
In this process, DIC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to generate an active ester. The amine, N-methylaniline, then attacks the active ester to form the desired amide, this compound. The use of HOBt is crucial as it minimizes the risk of racemization if chiral substrates are used and can improve reaction efficiency. peptide.comiris-biotech.de Other coupling reagents like ethyl(dimethylaminopropyl)carbodiimide (EDC) in combination with HOBt and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) have also been successfully employed for the synthesis of N-methyl-benzanilides. mdpi.com
| Coupling Reagent System | Reactants | Solvent | Key Features |
| DIC/HOBt | Benzoic acid, N-methylaniline | Dichloromethane (DCM) or Dimethylformamide (DMF) | Avoids acid chloride formation; HOBt minimizes side reactions. peptide.compeptide.com |
| EDCI/HOBt/DMAP | Benzoic acid, N-methylaniline | Dimethylformamide (DMF) | Efficient for forming N-methyl-benzanilides. mdpi.com |
| TBTU/HOBt | Amino acids | Water | Effective for peptide synthesis in aqueous media. rsc.org |
Modern and Sustainable Synthetic Approaches to this compound
In recent years, the development of more sustainable and efficient synthetic methods has been a major focus in organic chemistry. These modern approaches often utilize metal catalysts or oxidative conditions to achieve the desired transformation.
Metal-Catalyzed Amidation of Aryl Halides
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful tool for the formation of carbon-nitrogen bonds. acs.orgwikipedia.org This reaction allows for the coupling of an amine with an aryl halide. In the context of this compound synthesis, this could involve the reaction of N-methylbenzamide with an aryl halide like iodobenzene (B50100). mdpi.com
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amide, deprotonation, and finally, reductive elimination to yield the tertiary amide product and regenerate the palladium(0) catalyst. wikipedia.orgacsgcipr.org The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed. acsgcipr.org Copper-catalyzed Goldberg-type reactions also provide a pathway for the N-arylation of amides, and a copper-based metal-organic framework has been shown to catalyze the reaction between N-methylbenzamide and iodobenzene to produce this compound. mdpi.comsciengine.com
| Metal Catalyst | Ligand | Reactants | Key Features |
| Palladium | Buchwald's phosphine ligands | Amine, Aryl halide | Broad substrate scope, high functional group tolerance. wikipedia.org |
| Copper | Thiophenecarboxylate (CuTC) | N-methylbenzamide, Iodobenzene | Alternative to palladium for N-arylation of secondary amides. mdpi.com |
| Nickel | Briphos ligands | This compound derivatives, Primary amines | Enables transamidation of unactivated tertiary amides. researchgate.net |
Oxidative Amidation Techniques
Oxidative amidation methods provide a direct route to amides from aldehydes or alcohols and amines, often under mild conditions. One study reports the synthesis of this compound from benzoyl chloride and N,N-dimethylaniline using an iodine-based catalyst and an oxidant like tert-butyl hydroperoxide (TBHP). thieme-connect.com This reaction proceeds via C-N bond cleavage in the tertiary amine. thieme-connect.com Other research has explored the oxidative amination of aldehydes with amines using various transition metal catalysts such as palladium, rhodium, and copper. acs.org
Iron-Mediated Reductive Amidation Procedures
Iron, being an abundant and non-toxic metal, is an attractive choice for developing sustainable catalytic processes. A one-pot, iron-mediated reductive amidation of nitroarenes with acyl chlorides has been developed for the synthesis of N-aryl amides. This method involves the reaction of a nitrobenzene (B124822) derivative with an acyl chloride in the presence of iron powder and water. This process combines the reduction of the nitro group to an amine and the subsequent amidation in a single step, offering a streamlined and environmentally benign synthetic route. rsc.org
Continuous Flow Synthesis Optimization
The synthesis of this compound and related amides has been significantly advanced through the adoption of continuous flow technologies. These systems offer superior control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced yields, purity, and safety compared to traditional batch processing.
A notable method involves the direct amidation of acids in a twin-screw extruder, which functions as a continuous flow reactor. This solvent-free approach demonstrates high efficiency, achieving a 72% yield of this compound with a short residence time. rsc.orgresearchgate.net The optimization of such a process involves fine-tuning the screw speed, feed rate, and temperature profile along the extruder barrel to maximize throughput and conversion. rsc.org
Another innovative continuous flow method is a two-step process starting from aromatic alcohols. In this metal-free approach, the alcohol is first oxidized to the corresponding aldehyde, which then reacts with the amine in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). rsc.org Optimization studies for a related system focused on parameters like reagent concentration and flow rate to achieve high yields efficiently. For instance, adjusting the concentration of the substrate and oxidant, as well as their flow rates, was critical to maximizing the output of the desired amide. rsc.org
Table 1: Optimization of Continuous Flow Synthesis Parameters This table summarizes key parameters and their impact on the synthesis of amides in continuous flow systems.
| Parameter | Optimal Condition/Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 60–120°C | Accelerates reaction kinetics but must be controlled to prevent decomposition. | |
| Residence Time | As low as 7 minutes | Shorter times increase throughput; must be sufficient for complete reaction. rsc.orgresearchgate.net | rsc.orgresearchgate.net |
| Solvent | Solvent-free or Dioxane | Solvent-free (extrusion) is environmentally friendly; Dioxane used in alcohol oxidation method. rsc.orgrsc.org | rsc.orgrsc.org |
| Pressure | Up to 450 bar | High pressure can significantly increase yield in certain cyclization reactions. u-szeged.hu | u-szeged.hu |
Transamidation Reactions Involving N-Methylbenzamide
Transamidation, the conversion of one amide into another by reaction with an amine, is a valuable synthetic tool. Research has explored the transamidation of secondary amides like N-methylbenzamide to form other N-substituted amides.
A significant development in this area is the use of aluminum oxide (Al₂O₃) as a reusable, heterogeneous catalyst. rsc.orgscispace.comresearchgate.net In a model reaction, N-methylbenzamide was reacted with various aliphatic and aromatic amines in the presence of Al₂O₃. The catalyst is believed to be amphoteric, activating the amide's carbonyl group towards nucleophilic attack while also interacting with the N-H bond. rsc.orgscispace.com The reaction is typically performed at elevated temperatures (e.g., 100 °C) in a solvent like triethylamine (B128534). rsc.orgscispace.comresearchgate.net The volatile nature of the methylamine (B109427) byproduct helps to drive the reaction to completion. scispace.com
Table 2: Catalyst and Solvent Screening for Al₂O₃-Catalyzed Transamidation of N-Methylbenzamide This table shows the effect of different catalysts and solvents on the yield of the transamidation reaction between N-methylbenzamide and n-octylamine.
| Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|
| Al₂O₃ (Catalyst) | 76 | rsc.orgscispace.com |
| No Catalyst | 0 | rsc.orgscispace.com |
| Triethylamine (Solvent) | 76 (with Al₂O₃) | rsc.orgscispace.com |
| No Solvent | 0 | rsc.orgscispace.com |
Chemoselective transamidation of unactivated tertiary amides has also been achieved through electrophilic N-C(O) activation using triflic acid (HOTf) and potassium iodide (KI). wiley.com While this study focused on N,N-dimethylamides, it provides insight into the reactivity of tertiary amides. It was noted that this compound required a higher temperature (150 °C) for reaction, highlighting that reactivity is influenced by the leaving ability and basicity of the amine. wiley.com
Mechanistic Elucidation of this compound Formation Reactions
Nucleophilic Acyl Substitution Mechanisms
The formation of this compound, like other amides, typically proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.org This two-step process is fundamental to understanding its synthesis from carboxylic acid derivatives. libretexts.org
Tautomerism and Rearrangement Intermediates
In certain synthetic routes to N-phenylbenzamides, tautomerism and rearrangement play a crucial role. One proposed mechanism involves the reaction of benzoyl chlorides with 1,3-diphenylthiourea. innovareacademics.in After an initial nucleophilic substitution, a bulky intermediate is formed, which undergoes rearrangement. innovareacademics.in This process involves an imino alcohol-amide tautomerism, where an imidic acid (an unstable tautomer of the amide) is a key intermediate that quickly converts to the more stable final amide product. innovareacademics.in
Rearrangements have also been observed in other contexts. For example, the reaction of diazidodiphenylmethane with strong acids can yield N-phenylbenzamide through a sequence involving hydrolysis and the formation of a nitrene intermediate, which subsequently rearranges. mdpi.com Another instance involves a radical-mediated O→C transposition of N-methyl-N-phenyl-O-(1-naphthyl) thiocarbamate, which rearranges to form this compound. acs.org Furthermore, complex domino reactions leading to fused heterocyclic systems can proceed through the formation and intramolecular cyclization of tautomeric (Z)-benzamidines. nih.gov
Catalytic Cycle Analysis in Palladium-Mediated Reactions
Palladium catalysis offers powerful methods for C-H activation and bond formation, which have been applied to the synthesis of complex molecules from this compound derivatives. The synthesis of phenanthridinones from substrates like 2-iodo-N-methyl-N-phenylbenzamide provides a clear example of a palladium-catalyzed process. thieme-connect.com
The catalytic cycle for this intramolecular C-H arylation is generally understood to involve the following key steps:
Oxidative Addition : The cycle begins with the oxidative addition of the Pd(0) catalyst to the aryl halide bond (e.g., C-I) of the substrate, forming an organopalladium(II) intermediate. rsc.orgnih.gov
C-H Activation/Cyclopalladation : The amide group directs the palladium center to a nearby C-H bond on the N-phenyl ring. This intramolecular C-H activation step forms a palladacycle, which can be a five- or six-membered ring. nih.govscholaris.ca This is a crucial bond-forming step.
Reductive Elimination : The final step is the reductive elimination of the two coupled aryl groups, forming the new C-C bond of the phenanthridinone product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov
The presence of iodide anions, which can accumulate and potentially poison the catalyst, has been noted as a factor that can inhibit the reaction, although some catalytic systems show tolerance. rsc.org
Influence of Reaction Conditions on Pathway Selectivity
Reaction conditions exert a profound influence on the selectivity and efficiency of synthetic pathways leading to this compound and its derivatives. A comprehensive study of a palladium-catalyzed cross-coupling reaction of 2-bromo-N-phenylbenzamide highlighted the critical role of solvent and temperature in determining the product distribution. nih.gov Using multivariate data analysis, it was shown that specific solvents are associated with the formation of particular products and byproducts. nih.gov
Table 3: Influence of Solvent on Product Distribution in a Pd-Catalyzed Reaction This table illustrates how the choice of solvent affects the yield of the main product (N-phenyl phenanthridinone) and the formation of key byproducts from 2-bromo-N-phenylbenzamide at 80 °C.
| Solvent | Main Product Yield (%) | Major Byproduct(s) | Reference |
|---|---|---|---|
| DMF | 58 | Debromination, Dimerization | nih.gov |
| Dioxane | Lower | Increased byproduct formation | nih.gov |
| Toluene | Lower | Different byproduct profile | nih.gov |
In transamidation reactions, selectivity is governed by factors such as catalyst choice and the electronic properties of the substrates. For instance, in the Al₂O₃-catalyzed transamidation of N-methylbenzamide, triethylamine was found to be a superior solvent compared to others, and the reaction did not proceed without a catalyst. rsc.orgscispace.com In the acid-catalyzed transamidation of tertiary amides, a Hammett analysis revealed that electron-donating groups on the benzamide (B126) accelerated the reaction, while electron-rich anilines reacted more slowly, indicating that both electronic effects and the basicity of the leaving amine dictate pathway selectivity. wiley.com Similarly, in Pd-catalyzed C-H arylations, the choice of base (e.g., KOAc vs. K₂CO₃) and temperature significantly impacts the reaction yield. thieme-connect.com
Reactivity and Transformational Pathways of N Methyl N Phenylbenzamide
Amide Bond Hydrolysis of N-Methyl-N-phenylbenzamide
The hydrolysis of the amide bond in this compound, which results in the cleavage of the C-N bond, can be accomplished under both acidic and basic conditions, typically requiring elevated temperatures. orgsyn.org Modern catalytic methods have also been developed to facilitate this transformation under milder conditions.
Under acidic conditions, the hydrolysis of this compound involves the protonation of the amide carbonyl oxygen. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The reaction typically requires heating with a strong acid. The electron-withdrawing nature of the N-phenyl group can reduce the extent of carbonyl protonation compared to N-alkyl amides, potentially resulting in a slower rate of hydrolysis under acidic conditions. researchgate.net Kinetic studies of similar benzamides in aqueous sulfuric acid have shown that the reactivity is influenced by structural variations and temperature. researchgate.net The general products of this reaction are benzoic acid and N-methylaniline.
A study on the hydrolysis of various benzamides, including N-methylbenzamide and N,N-dimethylbenzamide, in hydrochloric acid at 100°C provided insights into the mechanistic pathways of this transformation. researchgate.net
In base-mediated hydrolysis, a hydroxide (B78521) ion directly attacks the amide carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, breaking the amide C-N bond to yield a carboxylate salt and N-methylaniline. Refluxing with a strong base like sodium hydroxide is a common procedure for this cleavage. For N-phenylbenzamide, the electron-withdrawing phenyl group can increase the acidity of the N-H proton in secondary amides, but this factor is absent in the tertiary this compound. researchgate.net
Recent advancements have provided alternatives to harsh hydrolytic conditions. A one-pot, nickel-catalyzed procedure using 2-(trimethylsilyl)ethan-1-ol as a nucleophile followed by treatment with a fluoride (B91410) source can convert this compound to benzoic acid under milder conditions. orgsyn.orgorgsyn.org
| Hydrolysis Method | Reagents/Catalyst | Products | Conditions |
| Acid-Catalyzed | Concentrated HCl | Benzoic acid, N-methylanilinium chloride | Prolonged heating |
| Base-Mediated | Sodium Hydroxide (NaOH) | Sodium benzoate, N-methylaniline | Reflux |
| Nickel-Catalyzed | Ni(cod)₂, SIPr, 2-(trimethylsilyl)ethan-1-ol, TBAF | Benzoic acid, N-methylaniline | Room Temperature orgsyn.org |
Acid-Catalyzed Hydrolytic Degradation
Regioselective Functionalization of this compound Scaffolds
Directing the functionalization to a specific carbon atom on one of the two distinct aromatic rings of this compound is a significant synthetic challenge. acs.org Research has focused on using transition-metal catalysts and specific promoters to control the site of reaction, enabling the synthesis of diverse derivatives. nih.govresearchgate.net
The regioselective hydroxylation of C(sp²)–H bonds in this compound can be achieved with high control by selecting an appropriate transition-metal catalyst. rsc.org The amide's carbonyl oxygen and the N-methyl group can act as directing groups, guiding the catalyst to specific C-H bonds. scribd.com This strategy provides access to two distinct ortho-hydroxylated regioisomers from the same starting material. rsc.org
Ruthenium(II) Catalysis : Using a ruthenium catalyst such as [Ru(p-cymene)Cl₂]₂ directs the hydroxylation to the ortho-position of the benzoyl ring (Ar¹). rsc.orgrsc.org
Palladium(II) Catalysis : In contrast, a palladium catalyst like Pd(OAc)₂ promotes hydroxylation at the ortho-position of the N-phenyl ring (Ar²). rsc.orgrsc.org
These reactions typically employ potassium persulfate (K₂S₂O₈) as the oxidant in a trifluoroacetic acid (TFA) and trifluoroacetic anhydride (B1165640) (TFAA) co-solvent system. vulcanchem.comrsc.org The practicality of this method has been demonstrated through gram-scale synthesis of the hydroxylated products. nih.govrsc.org Computational studies suggest that for the Ru(II)-catalyzed reaction, both steric and electronic effects control the regioselectivity, whereas electronic effects are dominant in the Pd(II)-catalyzed pathway. scribd.com
| Catalyst | Oxidant | Solvent System | Hydroxylation Position | Typical Yield | Reference |
| [Ru(p-cymene)Cl₂]₂ | K₂S₂O₈ | TFA / TFAA | ortho of Benzoyl Ring | 93% | rsc.org |
| Pd(OAc)₂ | K₂S₂O₈ | TFA / TFAA | ortho of N-Phenyl Ring | 70% | rsc.org |
Similar to hydroxylation, the site-selective C(sp²)-H bromination of this compound can be switched between its two aromatic rings by the choice of promoter. researchgate.netmdpi.com This regiodivergent approach allows for the synthesis of specific brominated benzanilides from a single substrate. nih.gov
Palladium(II) as Promoter/Catalyst : When Pd(OAc)₂ is used, bromination occurs at the ortho-position of the N-phenyl ring. researchgate.netnih.gov The reaction proceeds using N-Bromosuccinimide (NBS) as the bromine source and Na₂S₂O₈ as an oxidant in a TFA/TFAA solvent system. nih.govresearchgate.net
Hexafluoroisopropanol (HFIP) as Promoter : Using HFIP as a promoter reverses the regioselectivity, directing bromination to the para-position of the N-phenyl ring. researchgate.net
This promoter-regulated strategy showcases excellent regioselectivity and tolerance for various functional groups, providing a valuable tool for late-stage molecular modification. mdpi.com
| Promoter | Brominating Agent | Solvent | Bromination Position | Typical Yield | Reference |
| Pd(OAc)₂ | NBS | TFA / TFAA | ortho of N-Phenyl Ring | 81% | researchgate.net |
| HFIP | NBS | HFIP | para of N-Phenyl Ring | 95% | researchgate.net |
The general pattern of electrophilic aromatic substitution (SEAr) on the this compound scaffold is dictated by the electronic influence of its constituent parts. However, achieving high site selectivity without a directing group strategy is challenging. acs.org
The N-acyl group's effect on the N-phenyl ring is activating and ortho, para-directing due to the nitrogen's lone pair of electrons, which can be delocalized into this ring. Conversely, the N-methyl-N-phenylcarbamoyl group's effect on the benzoyl ring is more complex. While the nitrogen donates electron density, the adjacent carbonyl group is strongly electron-withdrawing. The directed C-H functionalization reactions discussed previously (hydroxylation and bromination) highlight that precise control of electrophilic attack requires chelation assistance from a catalyst that coordinates to the amide directing group. researchgate.netvulcanchem.com The steric environment around the potential reaction sites also plays a crucial role in determining the final substitution pattern.
Site-Selective C(sp²)-H Bromination Controlled by Promoters
Redox Chemistry of this compound
The redox chemistry of this compound involves distinct transformations at its aromatic rings and the central amide functionality. These reactions are crucial for the structural modification and functionalization of the molecule.
The aromatic C-H bonds of this compound are susceptible to oxidation, most notably through halogenation reactions. Research has demonstrated that the compound can undergo highly selective C(sp²)–H bromination on either of its two distinct aryl rings. mdpi.com The regioselectivity of this reaction is controlled by the choice of promoter, allowing for targeted functionalization.
When this compound is treated with N-bromosuccinimide (NBS) in the presence of a palladium(II) acetate (B1210297) catalyst, bromination occurs selectively at the ortho-position of the N-phenyl ring to yield N-(2-Bromophenyl)-N-methylbenzamide. mdpi.com Conversely, promoting the reaction with trifluoroacetic anhydride (TFAA) instead of a palladium catalyst redirects the bromination to the para-position of the same N-phenyl ring, affording N-(4-Bromophenyl)-N-methylbenzamide. mdpi.com This switchable site-selectivity provides a powerful tool for creating specifically substituted derivatives.
Interactive Table 1: Conditions for Site-Selective Bromination of this compound
| Target Product | Ring System | Position | Reagent | Promoter/Catalyst | Yield | Citation |
|---|---|---|---|---|---|---|
| N-(2-Bromophenyl)-N-methylbenzamide | N-Phenyl | Ortho | NBS | Pd(OAc)₂ / Na₂S₂O₈ | 60% | mdpi.com |
Reduction of Amide and Aryl Moieties
The reduction of this compound can be directed at either the amide carbonyl group or the aromatic rings, depending on the chosen reagents and conditions.
Reduction of the Amide Moiety: The tertiary amide functional group in this compound can be efficiently reduced to the corresponding amine. A notable method involves a nickel-catalyzed reduction using phenylsilane (B129415) (PhSiH₃) as the reducing agent. nih.gov This transformation converts the carbonyl group into a methylene (B1212753) group, yielding N-benzyl-N-methylaniline. The reaction proceeds effectively with an air-stable nickel(II) precatalyst, NiCl₂(dme), and does not require an external ligand. nih.gov This method is part of a broader platform for the reduction of secondary and tertiary amides, showcasing its utility and generality. nih.gov
Interactive Table 2: Nickel-Catalyzed Reduction of the Amide Group in this compound
| Substrate | Product | Catalyst | Reducing Agent | Yield | Citation |
|---|
Reduction of Aryl Moieties: While specific studies on the aryl reduction of this compound are not extensively detailed, general methods for reducing benzamides, such as the Birch reduction, are applicable. The Birch reduction, typically employing an alkali metal in liquid ammonia (B1221849) with a proton source, can reduce aromatic rings to cyclohexadienes. whiterose.ac.uk However, in the case of benzamides, a competition between the reduction of the aromatic ring and the amide group itself can occur, influencing the final product distribution.
Annulation and Cyclization Reactions Utilizing this compound Derivatives
Derivatives of this compound serve as versatile precursors in annulation and cyclization reactions to construct complex heterocyclic systems, particularly phenanthridinones. These structures are significant due to their presence in various natural alkaloids and therapeutically relevant molecules. rsc.orgresearchgate.net
One prominent pathway involves the intramolecular C-H bond functionalization of N-methyl-N-aryl-2-halobenzamides. In a process catalyzed by photochemically synthesized palladium nanoparticles (Pd-PVP NPs), N-methyl-N-phenyl-2-iodobenzamide undergoes intramolecular arylation to form 5-methylphenanthridin-6(5H)-one. rsc.orgrsc.org This reaction proceeds in good yields using a relatively low catalyst loading under an air atmosphere. rsc.org The methodology is tolerant of a wide array of functional groups on the N-aryl ring, demonstrating its synthetic utility. rsc.org
An alternative, metal-free approach to phenanthridinones is through photoinduced intramolecular annulation. Irradiation of N-phenylbenzamides with a UV lamp in the presence of an acid like methanesulfonic acid can trigger a 6π-electrocyclization cascade to yield the phenanthridinone core. researchgate.netwiley.comresearchgate.net
Furthermore, this compound derivatives are known to undergo cyclopalladation, forming bimetallic palladium(II) complexes that can serve as intermediates for further synthetic transformations. researchgate.net Research has also explored the photocatalyzed intramolecular cyclization of N-phenylbenzamide-tethered phthalimides to access substituted indolines, highlighting another pathway for forming new ring systems. rsc.org
Interactive Table 3: Annulation and Cyclization Reactions of this compound Derivatives
| Reaction Type | Substrate | Catalyst/Conditions | Product | Citation |
|---|---|---|---|---|
| Intramolecular C-H Arylation | N-methyl-N-phenyl-2-iodobenzamide | Pd-PVP NPs, K₂CO₃, 100 °C | 5-methylphenanthridin-6(5H)-one | rsc.orgrsc.org |
| Photoinduced Annulation | N-phenylbenzamides | 280 nm UV light, MsOH, Toluene | Phenanthridin-6(5H)-ones | researchgate.netwiley.com |
| Cyclopalladation | This compound derivatives | Palladium(II) salts | Bimetallic Palladium(II) complexes | researchgate.net |
Advanced Structural Characterization and Conformational Analysis of N Methyl N Phenylbenzamide
Solution-State Spectroscopic Analysis for Conformational Dynamics
Mass Spectrometry for Fragmentation Pattern Elucidation
Mass spectrometry, particularly utilizing electron ionization (EI), is a critical technique for elucidating the structure of N-Methyl-N-phenylbenzamide by analyzing its fragmentation patterns. The mass spectrum provides a molecular fingerprint, revealing the molecular weight and the characteristic fragments formed upon ionization.
Under electron ionization, this compound (C₁₄H₁₃NO), with a molecular weight of approximately 211.26 g/mol , typically displays a discernible molecular ion peak ([M]⁺) at m/z 211. nist.govvulcanchem.com The fragmentation of aromatic amides is well-documented, often proceeding through pathways that lead to the formation of highly stable ions. nih.govrsc.org
The most prominent fragmentation pathway for this compound involves the cleavage of the amide bond (N-CO). This cleavage is a common characteristic of aromatic amides and leads to the formation of a resonance-stabilized benzoyl cation. nih.gov This primary fragmentation step is responsible for the base peak observed in the mass spectrum.
Detailed analysis of the mass spectrum reveals several key fragment ions that are diagnostic for the structure of this compound. The major fragmentation pathways are outlined below:
Formation of the Benzoyl Cation: The most significant fragmentation is the alpha-cleavage at the carbonyl group, resulting in the loss of the N-methyl-N-phenylaminyl radical (•N(CH₃)C₆H₅) and the formation of the highly stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105 . This ion is typically the most abundant fragment, or base peak, in the spectrum. vulcanchem.comnih.gov
Formation of the Phenyl Cation: The benzoyl cation at m/z 105 can undergo a subsequent neutral loss of a carbon monoxide (CO) molecule. This process yields the phenyl cation ([C₆H₅]⁺) at m/z 77 . nih.gov This peak is also a major and characteristic signal in the spectrum.
Formation of the N-Methyl-N-phenylaminyl Cation: An alternative cleavage of the C-N bond can lead to the formation of the N-methyl-N-phenylaminyl cation ([C₆H₅N(CH₃)]⁺) at m/z 106 .
The key fragmentation data for this compound are summarized in the interactive table below.
| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Formula | Fragmentation Pathway | Significance |
| 211 | Molecular Ion | [C₁₄H₁₃NO]⁺ | Ionization of the parent molecule | Confirms Molecular Weight |
| 105 | Benzoyl Cation | [C₇H₅O]⁺ | [M]⁺ → [C₇H₅O]⁺ + •N(CH₃)C₆H₅ | Base Peak |
| 77 | Phenyl Cation | [C₆H₅]⁺ | [C₇H₅O]⁺ → [C₆H₅]⁺ + CO | Major Fragment |
| 106 | N-Methyl-N-phenylaminyl Cation | [C₇H₈N]⁺ | [M]⁺ → [C₇H₈N]⁺ + •COC₆H₅ | Alternative Cleavage |
Computational Chemistry and Theoretical Studies of N Methyl N Phenylbenzamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular and electronic properties of N-Methyl-N-phenylbenzamide and its derivatives. researchgate.netresearchgate.net DFT calculations, often employing hybrid functionals like B3LYP with various basis sets such as 6-311++G(d,p), are utilized to predict and analyze the compound's behavior at the quantum level. researchgate.netresearchgate.netsci-hub.se
Geometry Optimization and Energetic Landscape Profiling
Geometry optimization is a fundamental step in computational analysis, determining the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. swinburne.edu.au For this compound and related structures, DFT calculations have been used to obtain optimized molecular geometries. researchgate.netsci-hub.se These theoretical structures can then be compared with experimental data, such as that from X-ray crystallography, to validate the computational model. researchgate.netsci-hub.se
Studies on similar benzanilide (B160483) structures reveal significant torsional flexibility, with the dihedral angles between the benzoyl and aniline (B41778) rings varying considerably. nih.gov For instance, in 3-methyl-N-phenylbenzamide, the dihedral angles between the benzoyl and aniline rings were found to be 22.17(18)° and 75.86(12)° in the two independent molecules within the crystal structure. The conformation of the amide group is also crucial, with the N-H and C=O bonds often adopting an anti-conformation to minimize steric hindrance. nih.gov The planarity of the peptide bond can confer high stability to the molecule. mdpi.com
| Compound | Dihedral Angle (Benzoyl-Aniline) | Amide-Benzoyl Dihedral Angle | Amide-Aniline Dihedral Angle | Reference |
| 3-Methyl-N-phenylbenzamide (Molecule 1) | 22.17(18)° | 20.97(34)° | 41.54(25)° | nih.gov |
| 3-Methyl-N-phenylbenzamide (Molecule 2) | 75.86(12)° | 45.65(19)° | 31.87(29)° | nih.gov |
This table presents a comparison of key dihedral angles in the two independent molecules of 3-methyl-N-phenylbenzamide found in the asymmetric unit, highlighting the conformational flexibility.
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Band Gap)
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. sci-hub.se The energy difference between the HOMO and LUMO, known as the band gap, is a key indicator of molecular stability and reactivity. sci-hub.seresearchgate.net
For derivatives of N-phenylbenzamide, the HOMO is often localized over the benzamide (B126) ring and the central amide segment, while the LUMO can be distributed over the entire molecule. mdpi.com The energy gap can be influenced by substituents on the phenyl rings. DFT calculations have been employed to determine the HOMO-LUMO energies and the corresponding band gap for various N-phenylbenzamide derivatives. sci-hub.seresearchgate.netscispace.com These calculations help in predicting the charge transfer phenomena within the molecule. sci-hub.se
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |
| N-(2-methyl-5-nitro-phenyl)benzamide | - | - | 4.96 | researchgate.net |
| N-(2-methyl-5-nitro-phenyl)benzamide (Optical) | - | - | 4.19 | sci-hub.se |
This table showcases calculated band gap energies for a substituted N-phenylbenzamide, illustrating the application of FMO analysis. Note that different computational methods and experimental techniques can yield varying values.
Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a theoretical method used to investigate charge transfer, conjugative interactions, and the delocalization of electron density within a molecule. researchgate.net It provides a detailed picture of the bonding and antibonding interactions that contribute to molecular stability. researchgate.net In the context of this compound and its analogs, NBO analysis can elucidate the effects of hyperconjugative interactions and charge delocalization. researchgate.net
Studies on related benzamides have shown that resonance between different canonical structures and strong π-electron interactions between substituents lead to electron delocalization. researchgate.net NBO analysis can quantify the stabilization energies associated with these interactions, providing insights into the molecule's electronic structure. researcher.life
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map displays regions of positive and negative electrostatic potential on the molecular surface, typically represented by a color spectrum where red indicates negative potential (electron-rich regions) and blue indicates positive potential (electron-poor regions). uni-muenchen.deresearchgate.net
For N-phenylbenzamide derivatives, MEP analysis can identify the most likely sites for intermolecular interactions, such as hydrogen bonding. mdpi.com The oxygen atom of the carbonyl group is often a region of high negative potential, making it a likely site for electrophilic attack. researchgate.net MEP studies can help rationalize the observed binding modes of these compounds with biological macromolecules. upc.edu
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system, providing insights into its conformational flexibility and dynamics. researchgate.net For this compound and its derivatives, MD simulations can explore the accessible conformational space, revealing the different shapes the molecule can adopt and the energetic barriers between them. scirp.orgscirp.org
MD simulations have been employed to assess the stability of ligand-protein complexes involving N-phenylbenzamide derivatives, often by analyzing parameters like the root-mean-square deviation (RMSD) over the simulation time. frontiersin.org These simulations can complement the static picture provided by molecular docking by showing how the ligand and protein adapt to each other over time. scirp.org
Molecular Docking Investigations with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. mdpi.comnih.gov This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. scirp.org
Derivatives of N-phenylbenzamide have been the subject of numerous molecular docking studies to investigate their potential as inhibitors of various biological targets, including protein kinases and cholinesterases. scirp.orgscirp.orgnih.gov These studies have shown that the N-phenylbenzamide scaffold can effectively bind to the active sites of these enzymes. scirp.orgnih.gov Docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. mdpi.com For instance, docking studies of N-phenylbenzamide derivatives with protein kinases have shown that these compounds can occupy the ATP-binding pocket. scirp.org
Quantum Chemical Characterization of Intermolecular Forces (e.g., PIXEL Method)
The study of intermolecular forces is crucial for understanding the solid-state packing and properties of molecular crystals. For this compound and its derivatives, where strong hydrogen bonds like N-H···O are absent due to the methylation of the amide nitrogen, weak interactions become the primary drivers of the crystal architecture. rsc.org The PIXEL method offers a powerful tool for the quantitative analysis of these forces by partitioning the total interaction energy of a molecular pair into its distinct physical components: coulombic, polarization, dispersion, and repulsion. rsc.org
A detailed investigation into trifluoromethyl-substituted derivatives of this compound utilized the PIXEL method to quantify the contributions of various weak intermolecular interactions. rsc.orgresearchgate.net This analysis revealed that the crystal packing is stabilized by a cooperative network of C–H⋯O, C–H⋯π, and C(sp²)/(sp³)–H⋯F–C(sp³) hydrogen bonds, along with π⋯π stacking and C(sp³)–F⋯F–C(sp³) interactions. rsc.orgresearchgate.net
The calculations demonstrated that short, directional C–H⋯O bonds exhibit a significant electrostatic character (coulombic + polarization), contributing substantially to the total stabilization energy. rsc.orgresearchgate.net The electrostatic contribution was found to decrease in the order of C–H⋯O > C–H⋯F–C(sp³) > C–H⋯π. rsc.orgresearchgate.net This indicates that as the directionality and strength of these weak hydrogen bonds increase, their electrostatic nature becomes more pronounced relative to the dispersion component. rsc.org For instance, in the molecular packing of a trifluoromethyl derivative, stabilization energies for C(sp²)–H⋯F–C(sp³) interactions were calculated to be in the range of -9.2 kJ/mol to -5.6 kJ/mol, with the electrostatic percentage (%E_elec) varying from 27% to 46%. researchgate.net
The table below summarizes typical interaction energies and their components for different intermolecular motifs found in the crystal structures of this compound derivatives, as calculated by the PIXEL method. rsc.orgresearchgate.netresearchgate.net
| Interaction Motif | Total Energy (E_tot) (kJ/mol) | Coulombic (E_coul) (kJ/mol) | Polarization (E_pol) (kJ/mol) | Dispersion (E_disp) (kJ/mol) | Repulsion (E_rep) (kJ/mol) | Electrostatic Contribution (%E_elec) | Source |
|---|---|---|---|---|---|---|---|
| C–H···O=C | -9.2 to -5.6 | -3.5 | -1.1 | -8.9 | 4.3 | Substantial | rsc.orgresearchgate.net |
| C(sp²)–H···F–C(sp³) | -9.2 to -5.6 | -2.1 | -0.4 | -4.8 | 2.1 | 27 - 46% | researchgate.net |
| C–H···π | Variable | Lower | Lower | Dominant | Variable | Lower | rsc.orgresearchgate.net |
| π···π | Variable | Variable | Variable | Dominant | Variable | Lower | rsc.orgresearchgate.net |
Predictive Modeling of Reactivity and Selectivity
Computational modeling serves as a vital tool for predicting the reactivity and regioselectivity of this compound in various chemical reactions. These theoretical studies help rationalize experimental outcomes and guide the synthesis of specific derivatives.
One significant area of study is the site-selective C(sp²)-H functionalization of the benzanilide scaffold. mdpi.comrsc.org Computational investigations using Density Functional Theory (DFT) have been employed to understand the regioselectivity of C-H hydroxylation reactions catalyzed by different transition metals. rsc.org These studies revealed that for this compound, the selectivity is controlled by a delicate balance of steric and electronic factors. rsc.org With a Ruthenium(II) catalyst, steric effects dominate, leading to a specific regiochemical outcome. rsc.org In contrast, with a Palladium(II) catalyst, electronic effects are the primary determinant of selectivity. rsc.org The presence of the N-methyl group introduces steric constraints that can be computationally modeled to predict the preferred reaction pathway. rsc.org Similar predictive power has been demonstrated in controlling the site of C-H bromination, where different promoters can switch the reaction selectivity. mdpi.comnih.gov
Predictive modeling has also been applied to understand the electronic properties of this compound, which are a facet of its reactivity. yale.edursc.org In the context of developing molecular rectifiers, DFT calculations predicted that the steric effect of the N-methyl group forces a larger dihedral angle (40°) between the carbonyl group and the adjacent phenyl ring compared to its non-methylated counterpart (24°). rsc.org This twist disrupts π-conjugation, which is predicted to decrease molecular conductance, an outcome that was subsequently verified experimentally. rsc.org
Furthermore, broader computational approaches like molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and molecular dynamics simulations are used to predict the binding affinity and selectivity of N-phenylbenzamide derivatives for biological targets. frontiersin.orgnih.govscirp.org These models help in the rational design of new molecules with specific activities, such as potential protein kinase inhibitors for cancer therapy. frontiersin.orgnih.govscirp.org By creating virtual libraries of N-phenylbenzamide derivatives and simulating their interactions with target proteins, researchers can predict which chemical modifications are most likely to lead to potent and selective compounds. scirp.org
The table below provides a summary of various predictive modeling studies involving the this compound scaffold.
| Study Type | Predicted Property | Key Computational Finding | Source |
|---|---|---|---|
| DFT Calculations | Regioselectivity of C-H Hydroxylation | Steric effects (Ru-catalyzed) vs. electronic effects (Pd-catalyzed) control the reaction site. | rsc.org |
| DFT Calculations | Molecular Conductance | The N-methyl group increases the dihedral angle, reducing π-conjugation and lowering conductance. | rsc.org |
| Molecular Docking & MD Simulations | Binding Affinity to Protein Kinases | N-phenylbenzamide scaffold is a promising base for designing selective kinase inhibitors. | scirp.org |
| Site-Selective Reaction Control | Regioselectivity of C-H Bromination | Reaction conditions can be tuned to selectively brominate different positions on the aromatic rings. | mdpi.comnih.gov |
Applications in Organic Synthesis and Catalysis Involving N Methyl N Phenylbenzamide
N-Methyl-N-phenylbenzamide as a Catalyst or Ligand in Transition Metal Catalysis
Current research literature does not prominently feature this compound serving directly as a catalyst or a primary ligand in transition metal catalysis. Instead, its role is overwhelmingly that of a substrate. The amide functionality within the molecule is the target of catalytic action, rather than a component of the catalytic system itself. In numerous studies, it is employed to demonstrate the efficacy of newly developed catalytic systems designed for C-N bond cleavage and functionalization. rsc.orgnih.govacs.org For example, reactions involving this compound often utilize nickel or palladium complexes with specialized ligands like N-heterocyclic carbenes (NHCs) or bidentate phosphines to achieve the desired transformation. rsc.orgresearchgate.netrsc.orgrsc.org
This compound as a Synthetic Intermediate for Complex Molecules
As a stable and readily accessible tertiary amide, this compound serves as a valuable starting point for synthesizing more elaborate molecular architectures.
While benzamide (B126) derivatives are crucial precursors for a wide array of nitrogen-containing heterocycles, the direct use of this compound for this purpose is specific. hbni.ac.in For instance, the synthesis of quinazolinones has been achieved using 2-amino N-substituted benzamides, where the amino group is essential for the cyclization reaction. rsc.org Although this compound is a related structure, it lacks the necessary ortho-amino functionality for such transformations. However, its derivatives can be functionalized to introduce reactive sites. Palladium-catalyzed C-H bromination of this compound can yield N-(2-bromophenyl)-N-methylbenzamide, which contains the necessary functionality for subsequent intramolecular C-N bond formation to construct heterocyclic systems. mdpi.comnih.gov
The structural characteristics of benzamides, including their aromatic rings and hydrogen-bonding capabilities, make them interesting building blocks for materials science. Derivatives of this compound, such as 2-Iodo-N-methyl-N-phenylbenzamide, are noted for their potential as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional materials due to the reactivity of the carbon-iodine bond in coupling reactions. cymitquimica.com The core structure's rigidity and potential for intermolecular interactions suggest its utility in creating ordered supramolecular assemblies or as a monomer unit in the synthesis of specialized polymers.
Construction of Nitrogen-Containing Heterocyclic Systems
Role in the Development of New Amidation Protocols
The most significant contribution of this compound to organic synthesis is its role as a model substrate in the creation and optimization of novel catalytic protocols. The high stability of its amide bond presents a formidable challenge, making it an ideal candidate for demonstrating the power of new synthetic methods.
Groundbreaking work has utilized this compound to develop nickel-catalyzed reactions that cleave the C–N bond. In a notable breakthrough, researchers demonstrated that a Ni(cod)₂/SIPr catalytic system could efficiently convert this compound into the corresponding methyl benzoate, showcasing a rare example of transforming a robust amide into an ester under relatively mild conditions. rsc.orgacs.org This methodology was later expanded to include a range of alcohol nucleophiles and even a net-hydrolysis reaction to produce carboxylic acids. acs.orgorgsyn.org
Furthermore, this compound has been central to the development of transamidation reactions. A system using NiCl₂ in combination with briphos ligands facilitates the reaction between this compound derivatives and various primary amines to yield new secondary amides. researchgate.netrsc.orgrsc.org These reactions are significant as they offer a direct route for amide-to-amide interconversion, a valuable tool in synthetic chemistry. researchgate.net
Beyond bond cleavage, new methods for the synthesis of this compound itself have been developed, contributing to the broader field of amidation. An iodine-catalyzed oxidative acylation of N,N-dimethylaniline with benzoyl chloride provides a transition-metal-free route to the compound. thieme-connect.com Additionally, copper-based metal-organic frameworks have been shown to effectively catalyze the N-arylation of N-methylbenzamide to produce this compound. mdpi.com
The following tables summarize key research findings where this compound was a central substrate.
Table 1: Nickel-Catalyzed C-N Bond Functionalization of this compound
| Transformation | Catalyst System | Nucleophile/Reagent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Esterification | Ni(cod)₂ / SIPr | MeOH | Methyl benzoate | >95% | rsc.org |
| Transamidation | NiCl₂ / briphos L4 | Aniline (B41778) | N-Phenylbenzamide | 82% | rsc.org |
| Net-Hydrolysis | Ni(cod)₂ / SIPr | 2-(trimethylsilyl)ethan-1-ol, then TBAF | Benzoic acid | 91% | orgsyn.org |
| Esterification | Ni(cod)₂ / SIPr | Menth-OH | Menthyl benzoate | High | nih.govacs.org |
Table 2: Palladium-Catalyzed C-H Functionalization of this compound
| Transformation | Catalyst System | Reagent | Product | Yield | Reference |
|---|---|---|---|---|---|
| ortho-Hydroxylation | Pd(OAc)₂ | PhI(OAc)₂ | N-(2-Hydroxyphenyl)-N-methylbenzamide | 85% | rsc.org |
| ortho-Bromination | Pd(OAc)₂ | NBS, Na₂S₂O₈ | N-(2-Bromophenyl)-N-methylbenzamide | 60% | mdpi.comnih.gov |
| para-Bromination | - | NBS, TFAA, HFIP | N-(4-Bromophenyl)-N-methylbenzamide | 73% | nih.gov |
Table 3: Synthesis of this compound
| Reactants | Catalyst/Reagent | Protocol | Yield | Reference |
|---|---|---|---|---|
| N,N-dimethylaniline, Benzoyl chloride | I₂, TBHP | Oxidative Acylation | 86% | thieme-connect.com |
| Iodobenzene (B50100), N-methylbenzamide | Cu-TDPAT (MOF) | Ullmann/Goldberg Coupling | 56% | mdpi.com |
Biological and Pharmacological Research Involving N Methyl N Phenylbenzamide Derivatives
Antiviral Properties, Including Enterovirus Inhibition
A series of novel N-phenylbenzamide derivatives have been synthesized and evaluated for their antiviral activity, particularly against Enterovirus 71 (EV71), a major causative agent of hand, foot, and mouth disease. nih.govresearchgate.net Several of these compounds have demonstrated notable inhibitory effects on various EV71 strains in vitro. nih.gov
One of the most promising compounds identified is 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, which was active against the tested EV71 strains at low micromolar concentrations, with IC50 values ranging from 5.7 ± 0.8 to 12 ± 1.2 μM. nih.govresearchgate.net Notably, the cytotoxicity of these synthesized compounds was found to be significantly lower than that of pirodavir, a known picornavirus inhibitor used as a positive control. nih.govresearchgate.net The amide linkage between the two aromatic rings in the N-phenylbenzamide structure appears to be essential for their anti-EV71 activity. scienceopen.com
Further research into the mechanism of action revealed that some N-phenylbenzamide derivatives, such as IMB-0523, can inhibit EV71 replication by activating the STAT3 signaling pathway, which in turn upregulates the expression of interferon-stimulated genes. mednexus.org This suggests a host-targeted antiviral mechanism. Another derivative, IMB-Z, was found to mediate its antiviral activity by restricting EV71 through the cellular factor APOBEC3G. mednexus.org
| Compound | Virus Strain | IC50 (μM) | TC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|---|
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | EV71 (SZ-98, C4) | 5.7 ± 0.8 | 620 ± 0.0 | 109 |
| EV71 (JS-52-3, C4) | 12 ± 1.2 | 52 | ||
| EV71 (H, C2) | 7.5 ± 0.9 | 83 | ||
| EV71 (BrCr, A) | 8.6 ± 1.1 | 72 | ||
| Pirodavir (Control) | EV71 | - | 31 ± 2.2 | - |
IC50 (50% inhibitory concentration) and TC50 (50% cytotoxic concentration) values are presented as mean ± standard deviation. The Selectivity Index (SI) is calculated as TC50/IC50. Data sourced from nih.govresearchgate.net.
Anticancer Activity Profiling of Derivatives
The N-phenylbenzamide core structure is also a feature of several kinase inhibitors used in cancer therapy, prompting research into novel derivatives with anticancer potential. nih.gov
New imidazole-based N-phenylbenzamide derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. nih.govresearchgate.net In one study, derivatives 4e and 4f demonstrated good activity, with IC50 values ranging from 7.5 to 11.1 μM against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. nih.govresearchgate.net Specifically, derivative 4f, which has a fluorine substitution, was the most active, with IC50 values of 7.5 μM, 9.3 μM, and 8.9 μM against A549, HeLa, and MCF-7 cells, respectively. nih.gov
| Compound | A549 (Lung) IC50 (μM) | HeLa (Cervical) IC50 (μM) | MCF-7 (Breast) IC50 (μM) |
|---|---|---|---|
| Derivative 4e | 8.9 ± 0.17 | 11.1 ± 0.15 | 9.2 ± 0.12 |
| Derivative 4f | 7.5 ± 0.38 | 9.3 ± 0.11 | 8.9 ± 0.11 |
| Doxorubicin (Control) | 0.8 ± 0.05 | 0.7 ± 0.06 | 0.9 ± 0.08 |
IC50 values represent the concentration required to inhibit 50% of cell growth and are presented as mean ± standard deviation. Data sourced from nih.gov.
The structural similarity of some N-phenylbenzamide derivatives to known anticancer drugs has guided the investigation of their molecular targets. nih.gov For the imidazole-based derivatives, computational studies, including molecular docking and dynamic simulations, have suggested that they have a high affinity for and form stable complexes with the ABL1 kinase protein. nih.govresearchgate.net ABL1 tyrosine kinase is a well-established target in cancer therapy, particularly for chronic myeloid leukemia (CML). nih.gov
Another identified molecular target for a different class of N-phenylbenzamide derivatives is the KIX-KID interaction. rsc.orgwebsite-files.comrsc.org Specifically, a hydroxylated derivative of N-(4-chlorophenyl)-N-methyl-2-naphthamide has been identified as a cell-permeable inhibitor of the interaction between the KIX domain of CREB-binding protein (CBP) and the kinase-inducible domain (KID) of CREB. rsc.orgrsc.org This interaction is a component of transcription-based pathways, and its inhibition represents a potential strategy for developing novel cancer therapeutics. rsc.orgwebsite-files.comrsc.org
Cytotoxic Evaluation against Cancer Cell Lines
Anti-inflammatory and Analgesic Research
N-phenylbenzamide derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. Some studies have synthesized and evaluated these compounds for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. researchgate.net
One study focused on 5-amino-2-ethoxy-N-(2- or 3-substituted phenyl)benzamide derivatives and their analgesic activity in a murine acetic acid-induced writhing test. Among the synthesized compounds, 5-amino-2-ethoxy-N-(2-methoxyphenyl)benzamide demonstrated potent COX-1 inhibitory and analgesic activities, comparable to the standard drug indomethacin (B1671933). Notably, 5-amino-2-ethoxy-N-(3-trifluoromethylphenyl)benzamide exhibited a more potent analgesic effect than indomethacin without causing significant gastric damage. researchgate.net
Another area of research involves novel benzimidazole (B57391) derivatives for the potential treatment of inflammation, pain, and fever. acs.org For instance, compound 44 (AGU654) showed potent anti-inflammatory and analgesic activity in a carrageenan-induced paw edema model in guinea pigs. At a dose of 30 mg/kg, it demonstrated significant analgesic activity, comparable to indomethacin, and displayed strong anti-inflammatory effects by markedly reducing paw edema. acs.org
Table 1: Anti-inflammatory and Analgesic Activity of Selected N-Phenylbenzamide Derivatives
| Compound | Model | Activity | Key Findings | Reference |
|---|---|---|---|---|
| 5-amino-2-ethoxy-N-(2-methoxyphenyl)benzamide | Acetic acid-induced writhing (mice) | Analgesic, COX-1 inhibition | Activity similar to indomethacin. | researchgate.net |
| 5-amino-2-ethoxy-N-(3-trifluoromethylphenyl)benzamide | Acetic acid-induced writhing (mice) | Potent analgesic | More potent than indomethacin with less gastric damage. | researchgate.net |
| AGU654 (Compound 44) | Carrageenan-induced paw edema (guinea pig) | Anti-inflammatory, Analgesic | At 30 mg/kg, comparable analgesic activity to indomethacin and strong anti-inflammatory effects. | acs.org |
Anticonvulsant Activity Assessment
The anticonvulsant properties of N-phenylbenzamide derivatives have been a significant area of research. Several studies have synthesized and evaluated these compounds for their efficacy in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govresearchgate.net
A study on 4-nitro-N-phenylbenzamides revealed that several derivatives were effective in the MES test in mice. nih.gov Specifically, N-(2,6-dimethylphenyl)-4-nitrobenzamide and N-(2-chloro-6-methylphenyl)-4-nitrobenzamide showed notable anticonvulsant activity. The latter was also active against seizures induced by scPTZ and, in rats, was found to be three times more active than phenytoin (B1677684) in the MES test. nih.govresearchgate.net
The introduction of a methyl group on the N-phenyl moiety of the 4-amino-N-phenylbenzamide framework has been shown to significantly increase MES activity. The addition of a second ortho-methyl group further enhances this activity, leading to highly potent compounds like ameltolide (B1667027). ucl.ac.be
Further research on isatin-based derivatives of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide demonstrated significant anti-seizure activity in both MES and PTZ models in mice. nih.govresearchgate.net Methoxylated derivatives, in particular, showed considerable protection against seizures with a low level of neurotoxicity. nih.gov For instance, compounds 4a , 4b , and 4h showed anti-seizure effects at a minimum dose of 30 mg/kg in the MES test. nih.gov
Table 2: Anticonvulsant Activity of Selected N-Phenylbenzamide Derivatives
| Compound | Test Model | Activity | ED₅₀ (μmol/kg) | Protective Index (PI) | Reference |
|---|---|---|---|---|---|
| N-(2,6-dimethylphenyl)-4-nitrobenzamide | MES (mice) | Anticonvulsant | 31.8 | 5.2 | nih.govresearchgate.net |
| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | MES (mice) | Anticonvulsant | 90.3 | 11.8 | nih.govresearchgate.net |
| (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives (4a, 4b, 4h) | MES (mice) | Anti-seizure | - | - | nih.gov |
| Methoxylated (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives (4j, 4k, 4l) | MES (mice) | Significant anti-seizure | - | - | nih.gov |
Xanthine (B1682287) Oxidase Inhibition Studies
N-phenyl aromatic amide derivatives have emerged as promising inhibitors of xanthine oxidase (XO), an enzyme involved in hyperuricemia and gout. nih.gov Research has focused on synthesizing and evaluating these compounds to identify potent and selective XO inhibitors.
In one study, a series of N-{3-[3-(9-methyl-9H-carbazol-3-yl)-acryloyl]-phenyl}-benzamide/amide derivatives were synthesized and evaluated for their in vitro XO inhibitory activity. Most of the synthesized compounds exhibited more potent XO inhibitory activity than the standard drug, with IC₅₀ values ranging from 4.3 to 5.6 μM. Compound 7q , which contains a cyclopropyl (B3062369) ring, was identified as the most potent inhibitor with an IC₅₀ of 4.3 μM. nih.gov
Another study designed and synthesized several series of N-phenyl aromatic amide derivatives, leading to the identification of N-(3-(1H-imidazol-1-yl)-4-((2-methylbenzyl)oxy)phenyl)-1H-imidazole-4-carboxamide (12r ) as a highly potent XO inhibitor. nih.gov This compound had an IC₅₀ value of 0.028 µM, which is comparable to the potent XO inhibitor topiroxostat (B1683209) (IC₅₀ = 0.017 µM). In vivo studies also demonstrated the uric acid-lowering effect of compound 12r . nih.gov Molecular docking studies have provided insights into the binding modes of these inhibitors with the active site of xanthine oxidase. nih.govnih.gov
Table 3: Xanthine Oxidase Inhibitory Activity of Selected N-Phenylbenzamide Derivatives
| Compound | IC₅₀ (μM) | Key Structural Feature | Reference |
|---|---|---|---|
| N-{3-[3-(9-methyl-9H-carbazol-3-yl)-acryloyl]-phenyl}-benzamide derivative (7q) | 4.3 | Cyclopropyl ring | nih.gov |
| N-(3-(1H-imidazol-1-yl)-4-((2-methylbenzyl)oxy)phenyl)-1H-imidazole-4-carboxamide (12r) | 0.028 | Imidazole and methylbenzyl ether moieties | nih.gov |
Biophysical Studies of Molecular Interactions with Biomolecules
Biophysical studies have been conducted to understand the molecular interactions of N-phenylbenzamide derivatives with biomolecules, particularly DNA. These studies are crucial for elucidating the mechanism of action of these compounds, especially those with antiprotozoal activity. nih.govacs.orgnih.gov
Research on N-phenylbenzamide derivatives targeting kinetoplastid parasites has shown that these compounds can bind to the minor groove of AT-rich DNA. nih.govacs.orgnih.gov Kinetoplast DNA (kDNA), the mitochondrial DNA of these parasites, is a key target. It has been suggested that these compounds can displace High Mobility Group (HMG)-box-containing proteins that are essential for kDNA function from their DNA binding sites, leading to the disruption of kDNA and parasite death. nih.govacs.org
Different series of N-phenylbenzamide analogues have been synthesized and their DNA binding properties investigated. For example, bis(2-aminoimidazolines) and bisarylimidamides bind strongly and selectively to the minor groove of AT-rich DNA. In contrast, bis(2-aminobenzimidazoles) have been shown to bind through intercalation as well. The ionization states of these compounds at physiological pH have been correlated with their DNA binding affinities. nih.govnih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Methyl N Phenylbenzamide Analogues
Impact of Substituent Effects on Biological Efficacy
The biological efficacy of N-Methyl-N-phenylbenzamide analogues is highly sensitive to the nature and position of substituents on both phenyl rings. Research has demonstrated that altering these substituents can dramatically modulate activity across various therapeutic areas, including antiparasitic, anticancer, and antiviral applications.
For instance, in the development of agents against the pathogen Schistosoma mansoni, SAR studies revealed that electron-withdrawing groups at the meta and para positions of the benzoyl phenyl ring significantly enhance schistosomicidal activity. nih.gov A notable example is the dichlorination of this ring, which leads to potent compounds that cause severe degenerative changes in the adult worms. nih.gov The compound with 3,4-dichloro substitution on the benzoyl ring (Compound 9 in the study) emerged as the most potent, with an EC₅₀ value of 0.08 μM. nih.gov This highlights the strong correlation between the electronic properties of substituents and biological effect. nih.gov
In the context of antiviral research against Enterovirus 71 (EV71), lipophilic substituents on the N-phenyl ring were found to be crucial for activity. scienceopen.com Replacing a chlorine atom at the C4' position with larger lipophilic groups like isopropyl, tert-butyl, and n-butyl increased anti-EV71 activity. scienceopen.com Conversely, introducing a hydrophilic N-methyl piperazine (B1678402) group at this position resulted in a loss of antiviral activity. scienceopen.com This suggests that the hydrophobicity of the substituent plays a key role in the compound's ability to interact with its viral target.
For anticonvulsant activity, SAR studies on the broader 4-amino-N-phenylbenzamide framework, a close structural relative, established that an amino group on the benzoyl ring is optimal for potency in the maximal electroshock seizure (MES) test, with the para position being most effective. ucl.ac.be Furthermore, methylation on the N-phenyl moiety, particularly the addition of two ortho-methyl groups, significantly reinforces this activity, as seen in the potent anticonvulsant ameltolide (B1667027). ucl.ac.be
The following table summarizes the impact of various substituents on the biological activity of N-phenylbenzamide analogues against S. mansoni.
| Compound | Substituent (Benzoyl Ring) | Substituent (N-Phenyl Ring) | Activity (EC₅₀ against S. mansoni) |
| Analogue 7 | 4-Cl | 3-CF₃ | 3.70 µM nih.gov |
| Analogue 9 | 3,4-diCl | 3-CF₃ | 0.08 µM nih.gov |
| Analogue 10 | 4-CN | 3-CF₃ | 1.25 µM nih.gov |
| Analogue 11 | 4-Cl | 3-Cl | 1.10 µM nih.gov |
| Analogue 12 | 4-F | 3-CF₃ | 3.80 µM nih.gov |
This table illustrates how electron-withdrawing substituents on the benzoyl ring, particularly dichlorination, enhance antischistosomal potency. Data sourced from a study on N-phenylbenzamide analogs against Schistosoma mansoni. nih.gov
Correlation between Conformational Preferences and Pharmacological Profiles
The three-dimensional shape, or conformation, of this compound analogues is a critical determinant of their pharmacological profiles. The amide bond within the scaffold can exist in either a cis or trans configuration, and the rotational freedom of the phenyl rings allows the molecule to adopt various spatial arrangements. The substitution of a hydrogen atom on the amide nitrogen with a methyl group is known to significantly alter the conformational preference from trans to cis. rsc.org
A key example of this correlation is found in the study of anticonvulsant agents. ucl.ac.be While X-ray crystallography revealed that the potent anticonvulsant ameltolide exists in a trans configuration in its solid state, it was noted that other drugs with a similar phenytoin-like pharmacological profile typically possess a cis-configured CO-NH moiety. ucl.ac.be Molecular modeling studies were performed on ameltolide and related N-methylated benzanilides, which preferentially adopt a cis conformation. ucl.ac.be These computational analyses indicated that the energy difference between the cis and trans forms of ameltolide is small. ucl.ac.be This suggests that despite its solid-state conformation, ameltolide could conceivably bind to its biological target, the voltage-dependent sodium channel, in the cis conformation, thereby sharing a common structural basis for activity with other classical antiepileptic agents. ucl.ac.be
Studies have specifically investigated the conformational preferences of N-methylbenzanilides. N-methylbenzanilide itself, along with derivatives like N-methyl-2,6-dimethylbenzanilide, shows a strong preference for the cis conformation. ucl.ac.be In contrast, their non-N-methylated counterparts, such as benzanilide (B160483), exhibit a preference for the trans form. ucl.ac.be This N-methylation-induced shift to a cis preference is a pivotal factor in determining how these molecules fit into a receptor's binding pocket and, consequently, their biological function. ucl.ac.be The position of substituents can also force a specific conformation; for instance, an ortho-methyl group on the benzoyl ring can sterically favor a syn conformation relative to the C=O bond.
The following table shows the calculated energy differences between the cis and trans conformations for selected benzanilides, highlighting the influence of N-methylation.
| Compound | N-Substitution | Phenyl Ring Substituents | Conformational Preference |
| Benzanilide (5) | H | None | Strong trans preference ucl.ac.be |
| 2,6-dimethylbenzanilide (6) | H | 2,6-dimethyl | Strong trans preference ucl.ac.be |
| N-methylbenzanilide (8) | CH₃ | None | Strong cis preference ucl.ac.be |
| N-methyl-2,6-dimethylbenzanilide (9) | CH₃ | 2,6-dimethyl | Strong cis preference ucl.ac.be |
| Ameltolide (1) | H | 4-amino, 2',6'-dimethyl | trans in crystal, small energy difference between cis/trans ucl.ac.be |
This table demonstrates the shift from a 'trans' to a 'cis' preference upon N-methylation of the amide bond in benzanilide derivatives. Data sourced from molecular modeling studies. ucl.ac.be The compound numbers in parentheses correspond to the original study's nomenclature.
Computational Approaches to SAR/SPR (e.g., Quantitative Structure-Activity Relationships, Molecular Docking, MD Simulations)
Computational methods are indispensable tools for elucidating the SAR and SPR of this compound analogues. These in silico techniques provide insights into molecular interactions at an atomic level, predict biological activity, and guide the design of new compounds. scirp.orgscirp.org
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For a series of N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted) phenyl benzamide (B126) derivatives, a QSAR model was developed to predict their inhibitory activity against H+/K+-ATPase, a target for antiulcer agents. igi-global.comresearchgate.net The resulting model showed good statistical quality and indicated that descriptors such as LogD (a measure of lipophilicity) and molecular shadow indices (related to molecular shape) were critical for activity. igi-global.comresearchgate.net This suggests that both lipophilicity and the spatial arrangement of the molecule are key to its enzyme inhibition.
Molecular Docking is used to predict the preferred binding orientation of a ligand to its receptor. This technique has been extensively applied to N-phenylbenzamide analogues. In one study, a series of novel N-phenylbenzamide-4-methylamine acridine (B1665455) derivatives were designed and docked into the binding sites of topoisomerase I and II. nih.gov The docking results suggested that the representative compound had a binding affinity for topoisomerase II comparable to the known drug amsacrine (B1665488) and could also interact favorably with topoisomerase I, guiding the synthesis of potent anticancer agents. nih.gov Similarly, docking studies were used to evaluate newly designed N-phenylbenzamide derivatives as potential protein kinase inhibitors. scirp.orgscirp.org The analysis identified compounds with high binding affinities for multiple kinase receptors, highlighting promising scaffolds for further development. scirp.orgscirp.org
Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time, offering information on its stability and conformational changes. Following molecular docking, MD simulations are often performed on the most promising complexes. For the designed protein kinase inhibitors, MD simulations were used to evaluate the binding energies (using MM-PBSA calculations) for the most promising docked poses, providing a more rigorous assessment of binding affinity than docking alone. scirp.orgscirp.org
These computational approaches, often used in combination, create a powerful workflow for modern drug discovery, enabling the screening of virtual libraries, the prioritization of synthetic targets, and the rationalization of experimental biological data. scirp.orgscirp.orgwiley.com
Rational Design Principles for Modulating Specific Biological Targets
Rational design is a targeted approach to drug discovery that utilizes the understanding of a biological target's structure and the SAR of known ligands to create more effective and specific modulators. wiley.com For this compound analogues, this strategy has been successfully employed to develop inhibitors for a variety of targets.
A prominent example is the design of novel protein kinase inhibitors. scirp.orgscirp.org Researchers have retained the core N-phenylbenzamide linker, which is a key structural feature of successful type-2 kinase inhibitors like imatinib (B729), while systematically modifying other parts of the molecule. scirp.orgscirp.org The design strategy involved replacing the pyrimidine (B1678525) fragment of imatinib with other heterocyclic moieties like benzimidazole (B57391) or purine (B94841) and introducing various substituents on the phenyl rings to optimize interactions with the kinase binding site. scirp.orgscirp.org This approach is guided by the pharmacophoric properties of known inhibitors, which typically require a heterocyclic group to bind in the ATP pocket and an amide group to form crucial hydrogen bonds in an adjacent allosteric pocket. scirp.org
Another example is the development of inhibitors for the Venezuelan Equine Encephalitis Virus (VEEV). Starting from a hit compound, a scaffold optimization was performed. acs.org SAR exploration focused on modifying the piperazine appendage of the initial hit, which led to the discovery that an N-methyl group was superior to the original N-ethyl group for reducing viral plaques, while larger substituents were detrimental, suggesting a spatial constraint in the binding site. acs.org This systematic modification, guided by biological feedback, led to a potent inhibitor with improved in vitro pharmacokinetic properties and significant protection in a VEEV-infected mouse model. acs.org
The principles of rational design can be categorized as:
Structure-Based Design: This approach is used when the three-dimensional structure of the biological target is known. Molecular docking and MD simulations can be used to design ligands that fit precisely into the target's binding site. wiley.com The design of N-phenylbenzamide-based kinase inhibitors, leveraging the known structures of kinase-imatinib complexes, falls into this category. scirp.org
Ligand-Based Design: When the target's structure is unknown, this method relies on the SAR of a set of known active compounds. wiley.com Pharmacophore models can be generated to define the essential structural features required for activity, which then guide the design of new molecules. This was applied in the design of N-phenylbenzamide derivatives where the design was guided by the pharmacophoric properties of approved PKIs. scirp.orgscirp.org
Computational screening can further refine the rational design process. In the development of molecular rectifiers, a large number of N-phenylbenzamide derivatives were computationally screened to identify candidates with both high conductance and rectification properties, guiding the subsequent synthesis and experimental validation. rsc.orgresearchgate.net
Influence of Intermolecular Interactions on Ligand-Receptor Binding
The binding of an this compound analogue to its biological receptor is governed by a complex network of intermolecular interactions. The strength and specificity of these non-covalent forces, including hydrogen bonds, van der Waals forces, and π-stacking interactions, are fundamental to the compound's biological activity.
Hydrogen Bonds are among the most critical interactions for ligand recognition and binding. In the context of type-2 protein kinase inhibitors, the amide group of the N-phenylbenzamide scaffold is essential for forming crucial hydrogen bonds with the kinase domain. scirp.org The N-H of the amide typically acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as an acceptor. Computational studies on trifluoromethyl-substituted N-methyl-N-phenylbenzamides have quantified the energetics of these interactions, noting that short, directional C(sp²)-H⋯O hydrogen bonds can contribute significantly to stabilization. researchgate.net
Van der Waals Interactions and Hydrophobic Interactions are also vital. The phenyl rings of the scaffold provide extensive surface area for van der Waals contacts with nonpolar regions of the receptor's binding pocket. scirp.org In the design of kinase inhibitors, substituents on the benzoic ring are chosen to provide optimal van der Waals interactions within the allosteric pocket. scirp.org The importance of hydrophobic character is also seen in antiviral analogues, where lipophilic substituents on the N-phenyl ring were found to be crucial for activity against EV71. scienceopen.com
Polymorphism and Crystal Engineering of N Methyl N Phenylbenzamide and Its Derivatives
Identification and Characterization of Polymorphic Forms
Although specific polymorphic forms of N-Methyl-N-phenylbenzamide have not been explicitly reported, the analysis of its derivatives provides a strong basis for anticipating their existence. For instance, the closely related compound 3-methyl-N-phenylbenzamide crystallizes in the monoclinic space group P2₁/c, with two independent molecules in the asymmetric unit. nih.gov This existence of multiple molecules in the asymmetric unit is often a precursor to polymorphism, as subtle changes in crystallization conditions can lead to different packing arrangements of these conformers.
Furthermore, studies on other N-phenylbenzamide derivatives have revealed a rich polymorphic landscape. The introduction of substituents, a common strategy in drug design and materials science, has been shown to encourage the formation of polymorphs. researchgate.net For example, a Cambridge Structural Database (CSD) survey on the N-phenylbenzamide structural moiety revealed over 1500 hits, with 102 of these structures belonging to polymorphic families. researchgate.netresearchgate.netresearchgate.net This high incidence of polymorphism within this class of compounds strongly suggests that this compound is also likely to exist in multiple crystalline forms.
The characterization of these potential polymorphs would rely on a suite of analytical techniques. X-ray diffraction (XRD), particularly single-crystal and powder XRD, would be instrumental in determining the crystal system, space group, and unit cell parameters that uniquely define each polymorphic form. Spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy would probe differences in vibrational modes arising from distinct molecular environments and intermolecular interactions in each polymorph. Thermal analysis techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) would be crucial for identifying phase transitions and determining the relative thermodynamic stability of the different forms.
Analysis of Intermolecular Forces Driving Polymorphic Diversity
The diversity in the crystal packing of N-phenylbenzamide derivatives, and by extension the potential polymorphs of this compound, is governed by a delicate balance of intermolecular forces. In the absence of the N-H proton, which is replaced by a methyl group in this compound, the dominant intermolecular interactions are expected to be different from those in N-phenylbenzamide.
In N-phenylbenzamides, N-H⋯O hydrogen bonds are a significant feature, often leading to the formation of characteristic supramolecular synthons. researchgate.net However, the N-methylation removes the possibility of this strong hydrogen bond donor. Consequently, weaker interactions are expected to play a more prominent role in the crystal packing of this compound.
A systematic study on trifluoromethyl-substituted N-methyl-N-phenylbenzamides revealed that in the absence of strong hydrogen bonds, the crystal packing is primarily stabilized by a cooperative interplay of weak C-H⋯O=C, C-H⋯π, and C(sp2)/(sp3)-H⋯F-C(sp3) hydrogen bonds, along with π⋯π and C(sp3)-F⋯F-C(sp3) interactions. researchgate.net The C-H⋯O=C hydrogen bonds, in particular, were found to have a substantial electrostatic contribution to the total stabilization energy. researchgate.net The electrostatic potential across the N-phenylbenzamide group, with its alternating negative and positive regions, can also contribute to the variability in π-π stacking interactions, further promoting polymorphic diversity. researchgate.net
It is the subtle competition and cooperation between these various weak intermolecular forces that can lead to the formation of different, energetically similar crystal packing arrangements, resulting in polymorphism.
Conformational Variations within Different Polymorphic Structures
The conformational flexibility of the this compound molecule is another key factor that can give rise to polymorphism. The molecule possesses rotational freedom around the C-N amide bond and the C-C bonds connecting the phenyl rings to the amide group. This flexibility allows the molecule to adopt different conformations, which can then pack in various ways to form different crystal structures.
Evidence for such conformational variation is seen in the crystal structure of 3-methyl-N-phenylbenzamide, which contains two independent molecules in its asymmetric unit. nih.gov These two molecules exhibit different dihedral angles between the amide group and the aromatic rings, highlighting the conformational adaptability of the benzanilide (B160483) scaffold.
| Molecule | Dihedral Angle (Amide - Benzoyl Ring) | Dihedral Angle (Amide - Aniline (B41778) Ring) | Dihedral Angle (Benzoyl Ring - Aniline Ring) |
| Molecule 1 | 20.97 (34)° | 41.54 (25)° | 22.17 (18)° |
| Molecule 2 | 45.65 (19)° | 31.87 (29)° | 75.86 (12)° |
| Table 1: Conformational data for the two independent molecules of 3-methyl-N-phenylbenzamide in the asymmetric unit. nih.gov |
This inherent flexibility suggests that different polymorphs of this compound could feature molecules in distinct conformations, stabilized by the specific intermolecular interactions present in each crystal lattice. The energy differences between these conformers are often small, allowing for their co-existence in different polymorphic forms.
Strategies for Controlled Crystallization and Polymorph Selection
The ability to control the crystallization process is crucial for selectively obtaining a desired polymorph with optimal properties. Several strategies can be employed to influence the nucleation and growth of specific crystalline forms of this compound.
Solvent Selection: The choice of solvent is a critical parameter in polymorph screening. Solvents with different polarities, hydrogen bonding capabilities, and viscosities can influence the conformation of the molecule in solution and the nature of the solute-solvent interactions, thereby directing the crystallization towards a specific polymorph.
Supersaturation and Cooling Rate: The level of supersaturation and the rate of cooling are key kinetic factors. Slow cooling from a saturated solution generally favors the formation of the thermodynamically most stable polymorph, while rapid cooling or "crash" crystallization can trap metastable forms.
Heterogeneous Nucleation: The introduction of solid surfaces can induce heterogeneous nucleation and influence the resulting crystal form and morphology. One innovative approach is the use of surface-anchored metal-organic frameworks (SURMOFs) as templates for morphological crystal engineering. researchgate.net The porous and functionalizable surface of a SURMOF can interact with specific functional groups of the molecule, directing the nucleation and growth of a particular crystal face and, potentially, a specific polymorph.
Mechanical Stress: Techniques such as grinding or applying pressure can induce solid-state phase transformations from one polymorph to another. This can be a useful method for accessing polymorphs that are difficult to obtain from solution.
Future Directions and Emerging Research Avenues for N Methyl N Phenylbenzamide
Development of Next-Generation Synthetic Methodologies
Future research will likely focus on creating more efficient, selective, and sustainable methods for synthesizing N-Methyl-N-phenylbenzamide and its derivatives. While palladium-catalyzed reactions have been successful, there is room for improvement and innovation. whiterose.ac.uk
Key areas for development include:
One-Pot Syntheses: Efforts to develop a one-pot, single-catalyst reaction from basic starting materials like benzoic acid and aniline (B41778) have faced challenges but remain a significant goal. whiterose.ac.uk Such methodologies would improve step-economy and reduce waste, aligning with the principles of green chemistry.
Enhanced Catalytic Systems: The development of new palladium catalysts, such as Pd(tfs)2(MeCN)2, has shown promise in oxidative C–H functionalization reactions. whiterose.ac.uk Future work could involve screening these and other novel catalysts across a wider range of substrates to test their activity and versatility. whiterose.ac.uk The use of heterogeneous catalysts like Pd/C is also attractive for industrial applications due to high catalytic activity, low cost, and ease of removal. thieme-connect.com
Site-Selective Functionalization: Recent advancements have demonstrated switchable site-selective C(sp2)-H bromination of benzanilides, regulated by the choice of a promoter. mdpi.com This allows for controlled synthesis of specific isomers. For example, using a Pd(II) catalyst allows for the synthesis of brominated compounds that can serve as intermediates for biologically important molecules. mdpi.comnih.gov Expanding this type of selective functionalization to include other groups (e.g., fluorine, iodine) is a promising research direction. mdpi.com
Diversity-Oriented Synthesis (DOS): Starting from functionalized this compound derivatives, Diversity-Oriented Synthesis (DOS) strategies can be employed. researchgate.net For instance, cross-coupling reactions on brominated benzanilides can efficiently generate structurally diverse compound libraries, which are valuable for screening for new biological activities. researchgate.net
Overview of Synthetic Methodologies for this compound Derivatives
| Methodology | Description | Catalyst/Reagent Example | Potential Advantage | Reference |
|---|---|---|---|---|
| Intramolecular C–H Arylation | Synthesis of phenanthridinones from substrates like 2-iodo-N-methyl-N-phenylbenzamide. | Pd/C, KOAc | High catalytic activity, recyclable catalyst, applicable to industrial processes. | thieme-connect.com |
| Oxidative C–H Functionalization | Direct functionalization of the C-H bond, for example, in the synthesis of phenanthridin-6(5H)-ones. | Pd(tfs)2(MeCN)2 | High selectivity and potential for creating complex molecules from simpler precursors. | whiterose.ac.uk |
| Switchable C-H Bromination | Site-selective bromination of the benzanilide (B160483) core, controlled by specific promoters. | Pd(OAc)2 with Na2S2O8 | High degree of control over regioselectivity, enabling access to specific isomers. | mdpi.comnih.gov |
| PhIO-Mediated Oxidation | Direct synthesis of hydroxylated derivatives, such as 2-(4-hydroxyphenoxy)-N-methyl-N-phenylbenzamide, from o-aryloxybenzamide precursors. | PhIO (Iodosylbenzene) | Provides a direct route to hydroxylated analogs which may have distinct biological properties. | mdpi.com |
Exploration of Novel Catalytic and Material Science Applications
The unique structure of this compound makes it a candidate for applications beyond traditional organic synthesis, particularly in catalysis and material science.
Catalysis: Cationic iridium complexes have been shown to be effective in the catalytic C-H activation of N-phenylbenzamide. researchgate.net This opens the door to using these amide structures not just as substrates but as directing groups or ligands in novel catalytic systems. Theoretical studies suggest that relativistic effects play a key role in the catalytic activity of heavy elements like iridium in these reactions, which could be a new design principle in coordination chemistry. researchgate.net
Material Science: N-phenylbenzamide (NPBA) derivatives have been identified as promising candidates for molecular rectifiers, a fundamental component of molecular-scale electronics. rsc.org Computational screening highlighted the NPBA structure for its potential high conductance and rectification. rsc.org Its advantages include ease of synthesis, stability, and the ability to be functionalized to tune its electronic properties. rsc.org Future research will involve synthesizing new derivatives with different functional groups to optimize rectification, guided by the design principle that electron-donating groups, which raise the energy of the Highest Occupied Molecular Orbital (HOMO), tend to amplify rectification. rsc.org
Comprehensive Pharmacological and Toxicological Investigations of Promising Derivatives
Derivatives of N-phenylbenzamide have demonstrated a wide range of biological activities, marking them as promising leads for drug development. Future work must involve comprehensive testing to understand their full therapeutic potential and safety profiles.
Antiviral Research: A series of N-phenylbenzamide derivatives have shown inhibitory activity against Enterovirus 71 (EV 71), which causes hand, foot, and mouth disease. mdpi.com For instance, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide was active against tested EV 71 strains with low cytotoxicity. mdpi.com Other derivatives have shown activity against Coxsackie viruses by acting as capsid binders that prevent viral uncoating. nih.gov Derivatives have also been investigated for activity against Hepatitis B virus (HBV). researchgate.net Future studies should focus on optimizing these scaffolds to improve potency and performing mechanistic studies to fully elucidate their mode of action. mdpi.comresearchgate.net
Antiparasitic Drug Development: N-phenylbenzamide derivatives have been identified as a prototype for DNA minor groove binders with efficacy against kinetoplastid parasites like Trypanosoma brucei, the causative agent of African trypanosomiasis. nih.govacs.org It is believed these compounds disrupt kinetoplast DNA (kDNA) function. nih.govacs.org Future research involves synthesizing and testing analogs against a broader range of parasites, including Trypanosoma cruzi and Leishmania donovani. nih.gov Structure-activity relationship (SAR) studies will be crucial to develop compounds with improved metabolic stability and selectivity for in vivo studies. nih.gov
Toxicological Profiling: As promising derivatives are identified, comprehensive toxicological investigations will be essential. This includes in vitro cytotoxicity screening against various mammalian cell lines and in vivo studies to determine acute toxicity (LD50) and other safety parameters. mdpi.comresearchgate.netnih.gov Understanding the potential for mitochondrial toxicity will also be a critical area of investigation for any compound intended for therapeutic use. researchgate.net
Reported Pharmacological Activities of N-Phenylbenzamide Derivatives
| Derivative Class/Compound | Target/Disease | Reported Activity | Reference |
|---|---|---|---|
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Enterovirus 71 (EV71) | IC50 values of 5.7–12 µM against various strains with low cytotoxicity (TC50 = 620 µM). | mdpi.com |
| N-(4-chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide (B126) | Hepatitis B Virus (HBV) | Reported to have higher anti-HBV activity than the drug lamivudine. | researchgate.net |
| Bis(2-aminoimidazolines) based on N-phenylbenzamide | Trypanosoma brucei (African trypanosomiasis) | Acts as a DNA minor groove binder, curative in acute mouse models. | nih.govacs.org |
| Bisarylimidamides based on N-phenylbenzamide | T. brucei, T. cruzi, L. donovani | Submicromolar inhibitors of all three kinetoplastid parasites. | nih.gov |
| CL212 / CL213 (N-methyl piperazinyl derivatives) | Coxsackie Virus A9 (CVA9) | Act as capsid binders, preventing viral uncoating and infection. | nih.gov |
| 2-fluoro-N-methyl-N-phenylbenzamide derivatives | RORγ (Retinoid-related orphan receptor gamma) | Brominated derivatives synthesized as potential RORγ modulators. | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The complexity of exploring the vast chemical space of this compound derivatives can be addressed by integrating artificial intelligence (AI) and machine learning (ML). These computational tools can accelerate the design-synthesis-test cycle.
Predictive Modeling: Machine learning models can be trained on existing experimental or computationally generated data to predict various properties. rsc.org This includes predicting reaction selectivity to guide synthetic efforts, forecasting biological activity against specific targets, and estimating toxicity profiles, such as mitochondrial toxicity, based on chemical structure. researchgate.netrsc.org
Compound Design and Optimization: AI-driven approaches can guide the rational design of new derivatives. For instance, computational screening of N-phenylbenzamide structures helped identify promising candidates for molecular rectifiers, which were then synthesized and tested. rsc.org In drug discovery, ML models can predict promising targets for novel compounds. tandfonline.com
Quantum Refinement: An emerging application is the use of machine learning potentials (MLPs) in quantum refinement (QR) of biomolecular structures. nih.gov MLPs can quickly and accurately predict energies and gradients, making it feasible to refine the structures of this compound derivatives bound to their protein targets. nih.gov This provides more accurate structural information, which is vital for understanding binding mechanisms and for the rational design of more potent and selective drugs. nih.gov Recent breakthroughs in AI for protein structure prediction, like AlphaFold, still struggle with predicting structures containing drugs or inhibitors, highlighting the need for methods like MLP-enhanced QR. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
